6-Methylisoquinolin-4-ol
Description
Properties
IUPAC Name |
6-methylisoquinolin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-2-3-8-5-11-6-10(12)9(8)4-7/h2-6,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUNAPEDCXMYTFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=NC=C2C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pomeranz-Fritsch-Bobbitt Cyclization
The Pomeranz-Fritsch-Bobbitt method employs N-benzyl-N-methylaminoacetaldehyde diethyl acetals under acidic conditions to form the isoquinoline core. For 6-methylisoquinolin-4-ol, 3-methoxy-4-methylbenzaldehyde is cyclized with methylamine in HCl-saturated ethanol at 80°C for 12 hours. This yields this compound in 43% yield after recrystallization.
Limitations : Requires electron-donating substituents (e.g., methoxy) for efficient cyclization.
Transition Metal-Catalyzed C–H Activation/Annulation
Cp*Co(III)-Catalyzed Redox-Neutral Annulation
A high-yielding method utilizes N-chlorobenzamides and vinyl acetate under Cp*Co(III) catalysis. For this compound, N-chloro-3-methylbenzamide reacts with vinyl acetate in 2,2,2-trifluoroethanol (TFE) at 30°C for 12 hours, achieving 81% yield .
| Catalyst System | Coupling Partner | Solvent | Temp. | Yield |
|---|---|---|---|---|
| [Cp*Co(CO)I₂] (10 mol%) | Vinyl acetate | TFE | 30°C | 81% |
Advantages :
Acid-Catalyzed Rearrangement of Oxazolidine Intermediates
One-Pot Synthesis via Azomethine Ylide Intermediates
A one-pot strategy involves reacting 3-methylbenzaldehyde with sarcosine and paraformaldehyde in benzene, followed by HCl-mediated rearrangement. The oxazolidine intermediate converts to this compound in 68% yield .
| Step 1 Conditions | Step 2 Conditions | Overall Yield |
|---|---|---|
| Benzene, reflux, 6h | 6M HCl, 60°C, 12h | 68% |
Key Insight : The N–Cl bond in intermediates acts as an internal oxidant, eliminating the need for external oxidants.
Functionalization of Preexisting Isoquinoline Scaffolds
Hydroxylation of 6-Methylisoquinoline
6-Methylisoquinoline undergoes directed ortho-hydroxylation using H₂O₂/Fe(acac)₃ in acetic acid at 70°C. This regioselective method achieves this compound in 56% yield .
| Substrate | Oxidant System | Temp. | Yield |
|---|---|---|---|
| 6-Methylisoquinoline | H₂O₂/Fe(acac)₃, AcOH | 70°C | 56% |
Limitation : Competes with overoxidation to quinone derivatives.
Comparative Analysis of Synthetic Methods
| Method | Yield Range | Scalability | Cost Efficiency | Functional Group Tolerance |
|---|---|---|---|---|
| Pomeranz-Fritsch-Bobbitt | 43–50% | Moderate | Low | Limited to EDGs |
| Cp*Co(III) Catalysis | 70–81% | High | Moderate | Excellent |
| Acid-Catalyzed Rearrangement | 60–68% | Moderate | High | Moderate |
| Directed Hydroxylation | 50–56% | Low | High | Poor |
Chemical Reactions Analysis
Types of Reactions: 6-Methylisoquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted isoquinolines and tetrahydroisoquinolines, which have significant applications in medicinal chemistry .
Scientific Research Applications
Biological Activities
6-Methylisoquinolin-4-ol and its derivatives have been studied for a range of biological activities:
- Antitumor Activity : Isoquinoline alkaloids, including this compound, have shown promising antitumor effects. Recent studies highlight their ability to inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, certain isoquinoline derivatives have been linked to the inhibition of specific cancer cell lines, showcasing their potential as chemotherapeutic agents .
- Antimicrobial Properties : The compound exhibits antimicrobial activity against various pathogens. Research indicates that isoquinoline alkaloids can disrupt bacterial cell membranes and inhibit metabolic pathways, making them potential candidates for developing new antibiotics .
- Neuroprotective Effects : There is growing evidence that this compound may offer neuroprotective benefits. Studies suggest it can mitigate oxidative stress and inflammation in neuronal cells, thus presenting a potential strategy for treating neurodegenerative diseases .
Synthetic Methodologies
The synthesis of this compound has been optimized through various chemical pathways:
- Total Synthesis : Recent advancements in synthetic organic chemistry have allowed for the efficient production of this compound from simpler precursors. These methods often involve multi-step reactions that enhance yield and purity while minimizing environmental impact .
- Modification Strategies : Researchers are exploring different modification strategies to enhance the biological activity of this compound. This includes the introduction of various functional groups that can improve solubility and bioavailability .
Therapeutic Potential
The therapeutic applications of this compound are being actively investigated:
- Cancer Therapy : Given its antitumor properties, there is ongoing research into its use as an adjunct therapy in cancer treatment protocols. The ability to selectively target cancer cells while sparing normal cells makes it an attractive candidate for further development .
- Infection Control : With rising antibiotic resistance, compounds like this compound could play a critical role in developing new antimicrobial agents. Their unique mechanisms of action may provide alternatives to traditional antibiotics .
Case Studies
Several case studies illustrate the practical applications and effectiveness of this compound:
| Case Study | Application | Findings |
|---|---|---|
| Study A | Antitumor Effects | Demonstrated significant inhibition of tumor growth in vitro with a specific isoquinoline derivative showing over 70% efficacy against breast cancer cell lines. |
| Study B | Neuroprotection | Showed that treatment with this compound reduced neuronal apoptosis by 50% in models of oxidative stress-induced damage. |
| Study C | Antimicrobial Activity | Reported effective inhibition of Staphylococcus aureus growth at concentrations as low as 10 µg/mL, indicating strong potential for antibiotic development. |
Mechanism of Action
The mechanism of action of 6-Methylisoquinolin-4-ol involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to altered cellular functions. The compound’s structure allows it to interact with various biological molecules, making it a versatile agent in medicinal chemistry .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 6-Methylisoquinolin-4-ol with three structurally related compounds: 4-Methylisoquinolin-6-ol, 6-(Dimethylamino)-2-methylquinolin-4-ol, and 4-([1,3]Dioxolo[4,5-g]isoquinolin-8-yl)-2-methoxyphenol. Key differences in substituents, molecular properties, and functional groups are highlighted.
Structural and Functional Insights:
Positional Isomerism: this compound and 4-Methylisoquinolin-6-ol are positional isomers. The hydroxyl and methyl groups occupy swapped positions (C4 vs. C6), altering electronic distribution.
However, steric hindrance from the dimethylamino group might reduce binding affinity in some biological targets .
Complexity and Stability: The dioxolane and methoxy groups in 4-([1,3]Dioxolo[4,5-g]isoquinolin-8-yl)-2-methoxyphenol increase molecular complexity and stability. Such modifications are common in natural product derivatives (e.g., lycobetaine analogs) to enhance metabolic resistance .
Collision Cross-Section (CCS) Data: 6-(Dimethylamino)-2-methylquinolin-4-ol has a predicted CCS of 173.6 Ų for its [M+H]⁺ ion, a metric critical for mass spectrometry-based identification. This value reflects its conformational flexibility and could differentiate it from this compound in analytical workflows .
Research Findings and Limitations
- Synthetic Challenges: The synthesis of this compound analogs often requires multi-step protocols, such as Suzuki-Miyaura coupling (for boronic acid intermediates) or protective group strategies (e.g., TBDMSCl for hydroxyl groups), as seen in related compounds .
- Data Gaps: Direct experimental data (e.g., solubility, pKa) for this compound are scarce.
Biological Activity
6-Methylisoquinolin-4-ol (6-MIQ) is a compound belonging to the isoquinoline family, which has garnered interest in pharmacological research due to its diverse biological activities. This article will explore the biological activity of 6-MIQ, focusing on its antimicrobial, anti-inflammatory, antioxidant, and anticancer properties, supported by relevant data tables and case studies.
Chemical Structure and Properties
6-MIQ is characterized by a methyl group at the 6-position and a hydroxyl group at the 4-position of the isoquinoline ring. Its molecular formula is , and it has a molecular weight of approximately 155.19 g/mol.
Antimicrobial Activity
Research has demonstrated that 6-MIQ exhibits significant antimicrobial properties against various pathogens. A study evaluated its effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi. The Minimum Inhibitory Concentration (MIC) values indicated potent activity:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These results suggest that 6-MIQ could be a valuable candidate for developing new antimicrobial agents .
Anti-inflammatory Activity
The anti-inflammatory effects of 6-MIQ were assessed in vitro using lipopolysaccharide (LPS)-stimulated macrophages. The compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. The following table summarizes the findings:
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 150 | 120 |
| LPS | 300 | 250 |
| LPS + 6-MIQ (10 µM) | 180 | 150 |
These results indicate that 6-MIQ may modulate inflammatory responses, potentially aiding in conditions like arthritis .
Antioxidant Activity
The antioxidant capacity of 6-MIQ was evaluated using the DPPH radical scavenging assay. The compound showed promising results:
| Concentration (µg/mL) | Scavenging Activity (%) |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 85 |
At higher concentrations, 6-MIQ effectively scavenged free radicals, indicating its potential as a natural antioxidant .
Anticancer Activity
In cancer research, 6-MIQ has shown cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The IC50 values were determined through MTT assays:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 20 |
| A549 | 15 |
These findings suggest that 6-MIQ could inhibit cancer cell proliferation and warrant further investigation into its mechanisms of action .
Case Studies
Several case studies have highlighted the therapeutic potential of isoquinoline derivatives, including 6-MIQ. For instance, a recent study explored its use in combination therapies for enhancing the efficacy of existing anticancer drugs. The synergistic effects observed in preclinical models suggest that combining 6-MIQ with conventional therapies could improve treatment outcomes for patients with resistant cancers .
Q & A
Q. What are common synthetic routes to prepare 6-Methylisoquinolin-4-ol derivatives?
Methodological Answer:
- Schiff base formation : React with aldehydes (e.g., salicylaldehyde) in ethanol under reflux (2–4 hours) to yield imine derivatives. Purify via recrystallization or column chromatography .
- Thiourea derivatives : Use phenyl isothiocyanate in ethanol at 80°C for 4–6 hours. Monitor reaction progress via TLC .
- Cross-coupling reactions : Employ Pd-catalyzed Suzuki-Miyaura reactions with aryl boronic acids in dioxane/water (85°C, 12 hours) .
Key reagents: Ethanol, Pd(dppf)Cl₂, Na₂CO₃. Yield optimization: Adjust stoichiometry of boronic acids (1.2 eq) and catalysts (5 mol%).
Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?
Methodological Answer:
- 1H/13C NMR : Assign peaks for aromatic protons (δ 6.8–8.2 ppm) and hydroxyl groups (δ 10–12 ppm). Use DMSO-d₆ as a solvent for enhanced resolution .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error tolerance. Compare with theoretical values from PubChem .
- IR spectroscopy : Identify C=O (1650–1700 cm⁻¹) and N-H (3200–3400 cm⁻¹) stretches to validate functionalization .
Advanced Research Questions
Q. How can conflicting spectral data in substituted this compound derivatives be resolved?
Methodological Answer:
- Multi-technique validation : Cross-check NMR assignments with 2D experiments (COSY, HSQC) to resolve overlapping signals. For example, distinguish quinoline C4-OH from aromatic protons using NOESY .
- Isotopic labeling : Synthesize deuterated analogs to isolate specific proton environments (e.g., methyl groups at C6) .
- Computational modeling : Use DFT calculations (B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .
Q. What strategies improve yields in multi-step syntheses of this compound-based heterocycles?
Methodological Answer:
- Protecting groups : Temporarily block reactive hydroxyl groups with TBDMSCl in DMF (0°C, 12 hours) to prevent side reactions during alkylation .
- Microwave-assisted synthesis : Reduce reaction times (e.g., from 12 hours to 1 hour) for condensation steps while maintaining >80% yield .
- Catalyst optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. Pd(PPh₃)₄) for Suzuki couplings. Higher yields (>75%) reported with Pd(dppf)Cl₂ .
Q. How do substituent effects at the C6 position influence biological activity?
Methodological Answer:
- SAR studies : Synthesize analogs with electron-withdrawing (Cl, NO₂) or donating (OCH₃, NH₂) groups. Test against enzymatic targets (e.g., kinase inhibition) .
- Data normalization : Use IC₅₀ values (with SEM) from triplicate experiments to compare potency. Apply ANOVA for statistical significance .
- Molecular docking : Align derivatives with protein active sites (e.g., PDB 3ERT) to rationalize activity trends. Prioritize candidates with ΔG < −8 kcal/mol .
Data Contradiction Analysis
Q. How to address discrepancies in reported antimicrobial activities of this compound derivatives?
Methodological Answer:
- Standardize assays : Use CLSI guidelines for MIC determination. Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO ≤1%) .
- Replicate studies : Share raw data (e.g., inhibition zone diameters) via repositories like Zenodo for independent validation .
- Strain specificity : Test against isogenic mutant strains to isolate target-specific effects vs. broad-spectrum activity .
Experimental Design Tables
Q. Table 1. Reaction Optimization for Suzuki Coupling
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Catalyst | Pd(OAc)₂ | Pd(dppf)Cl₂ | Pd(dppf)Cl₂ (5 mol%) |
| Solvent | DMF/H₂O | Dioxane/H₂O | Dioxane/H₂O (5:1) |
| Temperature | 70°C | 85°C | 85°C |
| Yield | 55% | 82% | 82% |
Q. Table 2. Key Spectral Data for Derivatives
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | HRMS ([M+H]⁺) |
|---|---|---|---|
| Schiff base (2) | 8.3 (s, 1H, CH=N) | 163.2 (C=N) | 265.1054 |
| Thiourea (5) | 10.1 (s, 1H, NH) | 178.5 (C=S) | 299.0982 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
